

CAS 88438-06-6 physicochemical characteristics

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Compound of Interest

Compound Name: (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal

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An In-Depth Technical Guide to the Physicochemical Characteristics of Copovidone (CAS 88438-06-6)

Foreword for the Research Professional

Copovidone, designated by CAS number 88438-06-6, is a cornerstone excipient in modern pharmaceutical development. As a synthetic copolymer of 1-vinyl-2-pyrrolidone and vinyl acetate, its utility spans from serving as a binder in tablet manufacturing to enabling the formulation of poorly soluble active pharmaceutical ingredients (APIs) through amorphous solid dispersions. Its versatility is a direct consequence of a unique combination of physicochemical properties derived from its constituent monomers.

This guide is structured to provide a comprehensive and practical understanding of Copovidone for the discerning researcher, scientist, and drug development professional. Moving beyond a simple recitation of specifications, we delve into the causality behind its characteristics, the methodologies for their precise measurement, and the implications of these properties on formulation performance. The protocols and data presented herein are grounded in authoritative pharmacopeial standards and technical literature, ensuring a robust foundation for your research and development endeavors.

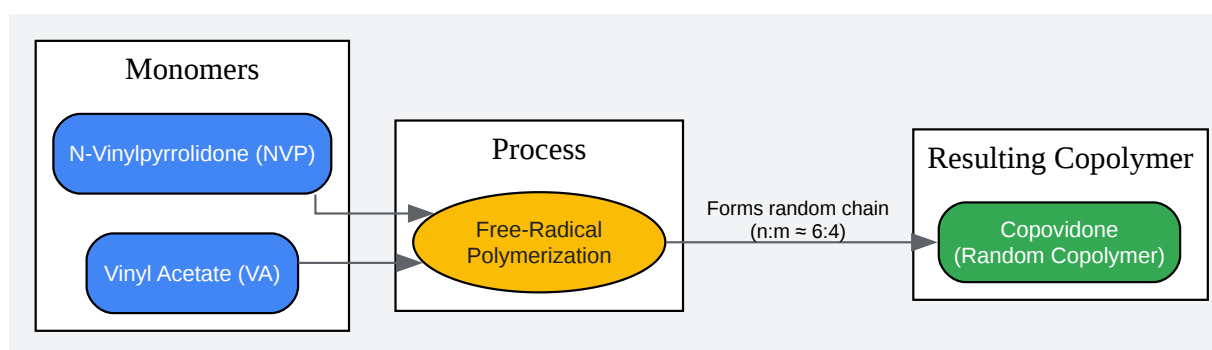
Core Identity and Chemical Structure

Copovidone is a random copolymer synthesized from N-vinylpyrrolidone (NVP) and vinyl acetate (VA) monomers, typically in a 6:4 molar ratio.[1][2] This specific composition imparts a unique hydrophilic-lipophilic balance, making it soluble in a wide array of aqueous and organic solvents.[3]

The polymer's identity is defined by the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) as a copolymer of 1-ethenylpyrrolidin-2-one and ethenyl acetate.[3] [4] Its molecular weight is not a single value but a distribution, typically characterized by a "K-value," which is derived from its viscosity in solution.[5]

Diagram: Synthesis of Copovidone

The following diagram illustrates the free-radical polymerization of N-vinylpyrrolidone and vinyl acetate monomers to form the Copovidone copolymer.



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Caption: Random copolymerization of NVP and VA monomers.

Key Physicochemical Properties: A Quantitative Overview

The functional performance of Copovidone is dictated by a specific set of physicochemical parameters. These are rigorously controlled to ensure batch-to-batch consistency and predictable behavior in pharmaceutical formulations.

Property	Specification/Typical Value	Significance in Formulation
Appearance	White to yellowish-white, hygroscopic powder or flakes. [3]	Directly impacts visual appearance of blends and final dosage forms.
Molecular Formula	$(C_6H_9NO)_n(C_4H_6O_2)_m$ [3][4]	Represents the polymeric nature and monomeric composition.
Molecular Weight	45,000 - 70,000 g/mol (Weight-Average, Mw)[2]	Influences viscosity, binding properties, and film strength.
K-Value	Nominal value typically 25-31; must be 90.0%–110.0% of the stated value.[3][4]	A critical quality attribute derived from viscosity, reflecting the polymer's molecular weight distribution and performance.
Vinyl Acetate Content	35.3% – 42.0% (on dried basis)[3][4][5]	The vinyl acetate component modulates the polymer's hydrophobicity, reducing hygroscopicity compared to povidone.
Nitrogen Content	7.0% – 8.0% (on dried basis) [3][4][5]	Corresponds to the N-vinylpyrrolidone content, which imparts hydrophilicity and solubility.
Solubility	Freely soluble in water, ethanol, isopropanol, and methylene chloride.[3]	Broad solubility is crucial for wet granulation, film coating, and solvent-based solid dispersion methods.
Glass Transition Temp. (Tg)	~64 °C[6][7]	A key parameter for hot-melt extrusion (HME), as it defines the temperature at which the polymer softens.

pH (1% w/v solution)	3.0 – 7.0[5]	Ensures compatibility with a wide range of APIs and other excipients without causing pH-related degradation.
Bulk Density	0.08 – 0.15 g/mL (Fine Grade); 0.2 – 0.3 g/mL (Regular Grade)	Affects powder flow, blend uniformity, and die filling during tableting.
Hygroscopicity	Significantly lower than povidone.	Provides better moisture protection for sensitive APIs and improves the physical stability of the final product.
Impurities		
Residue on Ignition	≤ 0.1%[4]	Measures the level of inorganic impurities.
Peroxides	≤ 400 ppm (expressed as H ₂ O ₂)[4]	Peroxides can degrade sensitive APIs; this limit is critical for drug product stability.[1]
Aldehydes	≤ 0.05% (expressed as acetaldehyde)[8]	A measure of potential reactive impurities that could interact with APIs.
Hydrazine	≤ 1 ppm[4]	A potential process-related impurity that is strictly controlled due to its toxicity.
Monomers (VP & VA)	Limits are specified in pharmacopeias.[9]	Residual monomers are controlled to ensure the safety and purity of the excipient.

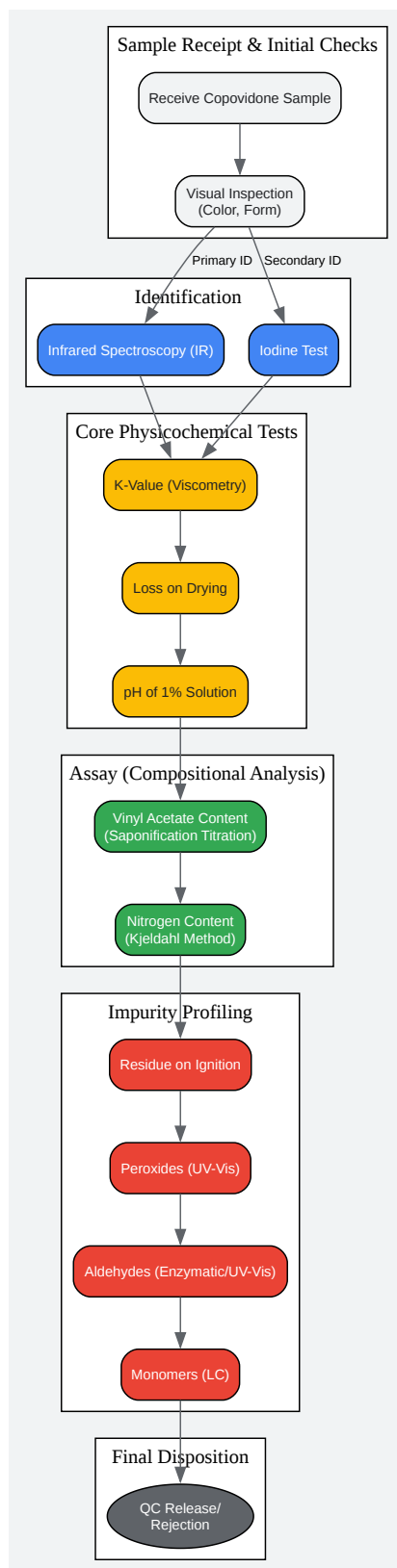
Authoritative Analytical Methodologies & Protocols

The characterization of Copovidone relies on a suite of validated analytical techniques, many of which are harmonized across the USP, Ph. Eur., and Japanese Pharmacopoeia (JPE).[10][11]

Adherence to these protocols is essential for regulatory compliance and ensuring the quality of the material.

Diagram: Physicochemical Characterization Workflow for Copovidone

This workflow outlines the logical sequence of tests performed to qualify a batch of Copovidone according to pharmacopeial standards.



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Caption: A typical quality control workflow for Copovidone analysis.

Protocol 1: Determination of K-Value (Viscometric Method)

- Principle: The K-value is a measure of the kinematic viscosity of a 1% solution of Copovidone in water. It is an empirical value that correlates with the average molecular weight of the polymer. This parameter is critical as it directly impacts the binding and film-forming capabilities of the excipient. Higher K-values indicate higher molecular weight and viscosity.
- Apparatus:
 - Capillary-tube viscometer (e.g., Ubbelohde type)
 - Constant temperature water bath (25 ± 0.2 °C)
 - Volumetric flasks, pipettes
 - Analytical balance
- Procedure:
 - Sample Preparation: Accurately weigh an amount of undried Copovidone equivalent to 1.00 g on the dried basis.[4]
 - Transfer the sample to a 100-mL volumetric flask. Dissolve in and dilute to volume with purified water.[4]
 - Allow the solution to stand for 1 hour to ensure complete dissolution and deaeration.[4]
 - Measurement: Determine the viscosity of this solution at 25 ± 0.2 °C using a calibrated capillary viscometer as per USP <911> or Ph. Eur. 2.2.9.[4]
 - Separately, determine the viscosity of purified water (the solvent) using the same viscometer.
 - Calculation: Calculate the relative viscosity (η_{rel} or η_{rel}) of the sample solution relative to that of water.

- Calculate the K-value using the Fikentscher equation: $K = (1.5 * \log(z) - 1) / (0.15 + 0.003 * c) + (300 * c * \log(z) + (c + 1.5 * c * \log(z))^2)^{1/2} / (0.15 * c + 0.003 * c^2)$ Where:
 - z is the viscosity of the sample solution relative to water.
 - c is the concentration of the solution in g/100 mL (in this case, 1.00 g/100 mL).[4]
- Acceptance Criteria: The calculated K-value must be between 90.0% and 110.0% of the nominal K-value stated on the label.[4][5]

Protocol 2: Assay for Vinyl Acetate Content (Saponification Method)

- Principle: This assay quantifies the portion of the copolymer derived from vinyl acetate. The ester groups of the vinyl acetate units are hydrolyzed (saponified) using a known excess of alcoholic potassium hydroxide. The unreacted potassium hydroxide is then back-titrated with a standardized acid. The amount of potassium hydroxide consumed is directly proportional to the vinyl acetate content.
- Apparatus:
 - Reflux condenser and flask
 - Heating mantle or water bath
 - Burette, pipettes
 - Analytical balance
- Procedure:
 - Sample Preparation: Accurately weigh about 2 g of Copovidone.[4]
 - Saponification: Perform the saponification value determination as directed under USP <401> (Fats and Fixed Oils).[4] This involves adding a precise volume of standardized alcoholic potassium hydroxide solution to the sample and heating under reflux for a specified time to ensure complete hydrolysis of the ester groups.

- Titration: After cooling, titrate the excess (unreacted) potassium hydroxide with a standardized solution of hydrochloric or sulfuric acid, using a suitable indicator (e.g., phenolphthalein).
- Blank Determination: Perform a blank determination under the same conditions, omitting the Copovidone sample.
- Calculation: The percentage of copolymerized vinyl acetate is calculated using the formula: $\text{Result} = 0.1 \times (\text{Mr}_1/\text{Mr}_2) \times S$ Where:
 - Mr_1 is the molecular weight of vinyl acetate (86.09 g/mol).^{[4][5]}
 - Mr_2 is the molecular weight of potassium hydroxide (56.11 g/mol).^[4]
 - S is the saponification value determined from the titration results.^[4]
- Acceptance Criteria: The content of copolymerized vinyl acetate must be between 35.3% and 42.0% on the dried basis.^{[3][4][5]}

Protocol 3: Limit of Peroxides (Colorimetric Method)

- Principle: The presence of peroxides is a critical quality attribute, as they can initiate oxidative degradation of sensitive APIs. This method relies on the oxidation of titanium(III) to titanium(IV) by any peroxides present in the sample. The resulting titanium(IV) forms a distinct yellow-colored complex, the absorbance of which is measured spectrophotometrically and is proportional to the peroxide concentration.
- Apparatus:
 - UV-Vis spectrophotometer
 - Volumetric flasks, beakers
 - Analytical balance
- Procedure:

- Copovidone Solution: Prepare a 40 mg/mL solution of Copovidone in water, calculated on the dried basis.[4][8]
- Sample Solution: Transfer 25.0 mL of the Copovidone solution to a 50-mL beaker. Add 2 mL of titanium trichloride–sulfuric acid TS. Mix and allow to stand for 30 minutes at room temperature.[4][8]
- Blank Solution: Transfer 25.0 mL of the Copovidone solution to a separate 50-mL beaker. Add 2 mL of 13% sulfuric acid (without the titanium trichloride).[4][8]
- Spectrophotometry: Set the spectrophotometer to a wavelength of 405 nm.[4][8]
- Use the Blank Solution to zero the instrument.
- Measure the absorbance of the Sample Solution in a 1-cm cell.[4][8]
- Acceptance Criteria: The absorbance of the Sample Solution must not be more than 0.35, which corresponds to not more than 400 ppm of peroxides (expressed as hydrogen peroxide).[4][8]

Field-Proven Insights for the Development Scientist

- Binder Selection: Copovidone's lower hygroscopicity compared to povidone makes it a superior choice for moisture-sensitive drugs. Its plasticity is particularly advantageous in direct compression and roller compaction, where it can reduce tablet capping and friability.
- Solid Dispersions: The glass transition temperature (T_g) of ~64 °C is a critical parameter for hot-melt extrusion (HME).[6][7] This relatively low T_g allows for processing at lower temperatures, which is beneficial for thermally labile APIs. Copovidone's ability to act as a hydrophilic carrier can significantly enhance the dissolution rate and bioavailability of poorly water-soluble (BCS Class II and IV) drugs.[12][13]
- Excipient Stability and API Compatibility: The stringent control over peroxide levels is not merely a quality control checkpoint; it is a crucial factor in preventing the degradation of oxidation-prone APIs during processing and storage.[1] Newer grades of Copovidone are being developed with even tighter controls on residual peroxides to further enhance the stability of sensitive formulations.[1][14]

- **Film Coating:** As a film-forming agent, Copovidone provides good adhesion, elasticity, and hardness. It can be used to form moisture-barrier coatings, protecting the tablet core from environmental humidity.

Conclusion

Copovidone (CAS 88438-06-6) is a highly functional and versatile pharmaceutical excipient. A thorough understanding of its physicochemical characteristics—from its molecular structure and K-value to its solubility and impurity profile—is paramount for its effective application. The harmonized, rigorous analytical methods detailed in this guide provide the necessary framework for ensuring its quality and consistency. By leveraging these properties, formulation scientists can effectively address challenges in tablet manufacturing, enhance drug solubility, and improve the stability and performance of final drug products.

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